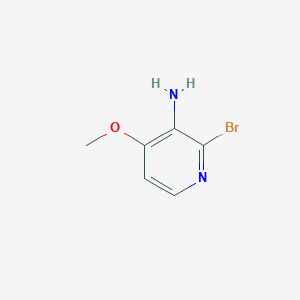

2-Bromo-4-methoxypyridin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAABPGVJVYZBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551657 | |

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-97-0 | |

| Record name | 2-Bromo-4-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identification

CAS Number: 109613-97-0[1][2][3]

Chemical Name: this compound

This compound is a substituted pyridine derivative containing a bromine atom at the 2-position, a methoxy group at the 4-position, and an amine group at the 3-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Storage Conditions | 2-8°C, protected from light, stored under an inert gas |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for the closely related isomer, 2-bromo-4-chloropyridin-3-amine, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

A general procedure for the synthesis of this compound involves the bromination of 3-amino-4-methoxypyridine.[4]

Materials:

-

3-Amino-4-methoxypyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Bromine (Br₂)

-

Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

To a solution of 3-amino-4-methoxypyridine (54.5 mmol) in concentrated hydrochloric acid (50 mL), add bromine (65.4 mmol) dropwise over 30 seconds.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture at 55°C overnight.

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice water.

-

Adjust the pH of the solution to be basic using ammonium hydroxide.

-

Partition the resulting suspension between water and ethyl acetate.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (100/0 to 80/20) to yield the final product as a white powder.[4]

Yield: 82%[4]

Characterization:

-

¹H NMR (CDCl₃, 300 MHz): δ 7.75 (d, J = 5.3 Hz, 1H), 6.68 (d, J = 5.3 Hz, 1H), 3.91 (s, 3H).[4]

-

LCMS m/z: 203 ([M+H]⁺, 100%).[4]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the field of oncology and immunology. Its trifunctionalized pyridine core allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block for the synthesis of inhibitors targeting specific kinases.

One notable example is its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors . BTK is a key component of the B-cell receptor signaling pathway, which is critical for B-cell proliferation and survival. Inhibitors of BTK are effective in treating various B-cell malignancies and autoimmune diseases.

The synthesis of these inhibitors often involves a nucleophilic aromatic substitution or a cross-coupling reaction at the bromine-bearing carbon of this compound to introduce various functionalities that interact with the kinase active site.

Signaling Pathway Involvement: BTK Inhibition

The diagram below illustrates the general workflow for the synthesis of a BTK inhibitor utilizing this compound as a key starting material, followed by its mechanism of action in the B-cell receptor signaling pathway.

Caption: Synthetic workflow and mechanism of action of a BTK inhibitor.

Conclusion

This compound is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. Its utility in the construction of potent and selective kinase inhibitors, such as those targeting BTK, underscores its value to the drug discovery and development community. The synthetic protocols and safety considerations outlined in this guide are intended to support researchers in the effective and safe utilization of this versatile building block for the advancement of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis and analysis methodologies, and the prospective biological significance of 2-Bromo-4-methoxypyridin-3-amine (CAS No. 109613-97-0). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 203.04 g/mol | [Various Suppliers](--INVALID-LINK--; --INVALID-LINK----INVALID-LINK--] |

| CAS Number | 109613-97-0 | [Various Suppliers](--INVALID-LINK--; --INVALID-LINK--; --INVALID-LINK----INVALID-LINK--] |

| Predicted XlogP | 1.2 | --INVALID-LINK--[1] |

| Predicted pKa | 3.81 ± 0.35 | --INVALID-LINK-- |

| Appearance | Not specified (likely a solid) | Inferred from related compounds |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Storage Conditions | 2-8°C, protected from light, stored under an inert gas | --INVALID-LINK--[2] |

It is important to note that the XlogP and pKa values are predicted and should be confirmed through experimental analysis. The lack of publicly available experimental data on melting point, boiling point, and solubility highlights an area for further investigation.

Synthesis and Analytical Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, established methods for the synthesis of analogous substituted aminopyridines can be adapted. A plausible synthetic route could involve the bromination of a suitable 4-methoxypyridin-3-amine precursor or the amination of a dibrominated methoxypyridine.

Potential Synthetic Workflow

A generalized synthetic approach could start from a commercially available methoxyaminopyridine, followed by a regioselective bromination.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Bromination of an Aminopyridine Derivative (General)

This protocol is adapted from the synthesis of a similar compound, 3-bromo-2-methoxypyridin-4-amine, and may require optimization for the target molecule.[3]

-

Dissolution: Dissolve the starting material, 4-methoxypyridin-3-amine, in a suitable solvent such as dichloromethane (DCM) at 0°C.

-

Bromination: Slowly add N-bromosuccinimide (NBS) to the solution. The reaction mixture may be warmed to room temperature or slightly above and stirred for a designated period.

-

Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is quenched, for example, by the addition of ice-cold water.

-

Extraction: The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of substituted pyridine derivatives.

General HPLC Conditions for Aminopyridine Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape, is typical.

-

Detection: UV detection at a wavelength around 254 nm is generally effective for these aromatic compounds. Mass spectrometry can be coupled with HPLC for definitive identification.

Potential Biological Significance and Applications in Drug Discovery

While there is no direct evidence of this compound's involvement in specific signaling pathways, the substituted aminopyridine scaffold is of significant interest in medicinal chemistry.

Pyridine derivatives are known to be versatile scaffolds in the design of kinase inhibitors.[4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of many kinases.

The bromine atom on the pyridine ring of this compound provides a handle for further chemical modifications through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of potential drug candidates.

Caption: Logical workflow for the use of this compound in kinase inhibitor discovery.

The methoxy and amine groups also offer opportunities for modification and can influence the compound's solubility, metabolic stability, and interactions with biological targets. The development of novel PI3K/mTOR dual inhibitors has utilized similar methoxypyridine scaffolds.[5] Furthermore, 2-aminopyridine-based compounds have been investigated as inhibitors for kinases such as MAP4K4.[6]

References

- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. 4-AMINO-3-BROMO-2-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-4-methoxypyridin-3-amine structural formula and IUPAC name

This document provides a detailed overview of the chemical compound 2-Bromo-4-methoxypyridin-3-amine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The specific arrangement of bromo, methoxy, and amine functional groups on the pyridine ring makes this compound a valuable intermediate for further chemical modifications.

IUPAC Name: this compound[1]

Structural Formula:

Chemical Identifiers:

-

SMILES: COC1=C(C(=NC=C1)Br)N[1]

-

InChI: InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3[1]

-

CAS Number: 109613-97-0[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.04 g/mol | [2] |

| Monoisotopic Mass | 201.97418 Da | PubChem[1] |

| Physical Form | Solid | Ambeed, Inc.[3] |

| XlogP (predicted) | 1.2 | PubChemLite[1] |

| Storage Temperature | Room Temperature, in a dark, inert atmosphere | BLD Pharm[4] |

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry, such as the synthesis of related substituted pyridines. The following protocol is a representative example.

The synthesis could logically proceed from a more readily available precursor, 4-methoxypyridin-3-amine, via electrophilic bromination.

Objective: To synthesize this compound via bromination of 4-methoxypyridin-3-amine.

Materials:

-

4-methoxypyridin-3-amine (starting material)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetic Acid

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid at 0 °C using an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding ice-cold water. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether to yield the pure this compound.

Visualization of Synthetic Pathway

The logical flow for the synthesis of this compound from a precursor is illustrated below.

Caption: Proposed synthesis of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:109613-97-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6 [sigmaaldrich.com]

- 4. 1232431-11-6|5-Bromo-4-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Bromo-4-methoxypyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct reported synthesis, this guide outlines a rational multi-step approach based on established chemical transformations of pyridine derivatives. The protocols detailed herein are adapted from analogous reactions found in the scientific literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from commercially available 3-amino-4-hydroxypyridine. The proposed pathway involves methylation of the hydroxyl group, followed by nitration at the 2-position, and subsequent reduction of the nitro group to the desired amine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxypyridin-3-amine

This step involves the O-methylation of 3-amino-4-hydroxypyridine.

-

Materials:

-

3-Amino-4-hydroxypyridine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-amino-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methoxypyridin-3-amine.

-

Step 2: Synthesis of 4-Methoxy-2-nitropyridin-3-amine

This step involves the regioselective nitration of 4-methoxypyridin-3-amine at the 2-position.

-

Materials:

-

4-Methoxypyridin-3-amine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 4-methoxypyridin-3-amine (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of saturated aqueous Na₂CO₃ solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitropyridin-3-amine.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A Sandmeyer-type reaction could also be considered for the conversion of the amino group to a bromo group, followed by reduction of the nitro group, however, the direct reduction is presented here. A more direct bromination of an aminopyridine has been reported and is adapted here.

-

Materials:

-

4-Methoxypyridin-3-amine (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-methoxypyridin-3-amine (1.0 equivalent) in dichloromethane at 0 °C.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Expected Outcomes

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3-Amino-4-hydroxypyridine | NaH, CH₃I | 4-Methoxypyridin-3-amine | 70-85 |

| 2 | 4-Methoxypyridin-3-amine | H₂SO₄, HNO₃ | 4-Methoxy-2-nitropyridin-3-amine | 60-75 |

| 3 | 4-Methoxypyridin-3-amine | NBS | This compound | 80-95 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Logical Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.

Spectral Data Analysis of 2-Bromo-4-methoxypyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-methoxypyridin-3-amine (CAS No: 109613-97-0). Due to the limited availability of publicly accessible, comprehensive experimental spectra for this specific compound, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from analogous compounds. This document is intended to serve as a valuable resource for the characterization and quality control of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzed | [M+H]⁺ |

| Experimental m/z | 203.09 |

| Predicted m/z | 202.98146 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.7 - 7.9 | Doublet (d) | ~5.5 - 6.0 |

| H-5 | ~6.3 - 6.5 | Doublet (d) | ~5.5 - 6.0 |

| -NH₂ | ~4.5 - 5.5 (broad) | Singlet (s) | N/A |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts and coupling constants may vary.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~155 - 158 |

| C-2 | ~145 - 148 |

| C-6 | ~140 - 143 |

| C-3 | ~115 - 118 |

| C-5 | ~100 - 103 |

| -OCH₃ | ~55 - 58 |

Note: Predictions are based on the analysis of structurally similar substituted pyridines. Actual chemical shifts may vary.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium |

| 3000 - 2850 | C-H Stretch (aromatic & aliphatic) | Medium-Weak |

| 1620 - 1580 | N-H Bend (scissoring) | Strong |

| 1580 - 1450 | C=C and C=N Stretch (ring) | Strong |

| 1250 - 1200 | C-O Stretch (aryl ether) | Strong |

| 1100 - 1000 | C-N Stretch | Medium |

| ~600 | C-Br Stretch | Medium-Weak |

Note: Predictions are based on typical vibrational frequencies for the functional groups present in the molecule.

Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials & Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

400 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm, a pulse angle of 30 degrees, and a relaxation delay of 1-2 seconds are typical starting parameters.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of around 220 ppm is generally sufficient. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the elemental composition.

Materials & Equipment:

-

This compound sample

-

LC-MS grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Autosampler vials

-

Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in 1 mL of the chosen solvent. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Infusion: The prepared solution can be directly infused into the ESI source via a syringe pump for a continuous signal.

-

MS Acquisition:

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to maximize the signal intensity of the ion of interest.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for all bromine-containing ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry a small amount of KBr in an oven to remove any moisture.

-

In an agate mortar, grind a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry KBr. The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

-

-

IR Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the characteristic vibrations of the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Technical Guide to 2-Bromo-4-methoxypyridin-3-amine: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-methoxypyridin-3-amine, a crucial building block in the synthesis of novel therapeutic agents. The document details its commercial availability, physicochemical properties, a plausible synthetic pathway with an experimental protocol, and its significant applications in drug discovery, particularly in the context of kinase inhibitor development.

Commercial Availability and Suppliers

This compound, identified by CAS Number 109613-97-0 , is readily available from a variety of chemical suppliers that specialize in providing intermediates for research and development purposes. Sourcing this compound is a critical first step for its application in synthetic chemistry workflows.

| Supplier | Website | Available Quantities | Purity |

| eMolecules (via Fisher Scientific) | --INVALID-LINK-- | Gram-scale | Research Grade |

| Ambeed | --INVALID-LINK-- | Gram-scale | Research Grade |

| Sunway Pharm Ltd. | --INVALID-LINK-- | Gram-scale | ≥97% |

| BLD Pharm | --INVALID-LINK-- | Gram-scale | Research Grade |

| MySkinRecipes | --INVALID-LINK-- | Milligram to Gram-scale | ≥97% |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in chemical reactions.

| Property | Data |

| CAS Number | 109613-97-0 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | Expected to be a solid |

| Purity | Typically ≥97% |

| Storage | 2-8°C, under inert atmosphere, protected from light |

| SMILES | COC1=CC=NC(Br)=C1N |

| InChI | InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |

Note: Spectroscopic data such as 1H and 13C NMR are not widely published but can be obtained from suppliers upon request or through in-house analysis.

Synthesis of this compound: A Proposed Experimental Protocol

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-methoxypyridin-3-amine

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains at or below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired product, this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile pharmaceutical intermediate, primarily utilized in the construction of complex heterocyclic scaffolds for drug candidates. Its strategic importance lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

A Key Building Block for PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[1]

Substituted methoxypyridine cores, accessible from intermediates like this compound, have been identified as privileged scaffolds in the design of potent and selective PI3K/mTOR dual inhibitors. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties to explore the inhibitor's structure-activity relationship (SAR).

Caption: The PI3K/AKT/mTOR pathway and the inhibitory role of derivative compounds.

A Standard Workflow in Medicinal Chemistry

The integration of this compound into a drug discovery program typically follows a well-defined workflow, from initial library synthesis to the identification of a preclinical candidate.

Caption: A typical drug discovery workflow utilizing this compound.

References

safety and handling precautions for 2-Bromo-4-methoxypyridin-3-amine

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-4-methoxypyridin-3-amine

Executive Summary

This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information is synthesized from safety data sheets (SDS) and protocols of closely related chemical compounds, including various bromo-, methoxy-, and amino-substituted pyridines. The key takeaway is to treat this compound as potentially hazardous, with likely irritant properties to the skin, eyes, and respiratory system, and potential for acute oral toxicity.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to fall under the following GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Anticipated Signal Word: Danger or Warning [1][2]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table provides data for the compound itself and related isomers to offer an estimated profile for risk assessment.

| Property | Value | Compound | CAS Number |

| Molecular Formula | C₆H₇BrN₂O | This compound | 13873118 (PubChem CID)[3] |

| Molecular Weight | ~202-203 g/mol | 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6[1] |

| Melting Point | 94.5-95.5 °C | 3-methoxypyridin-4-amine | 52334-90-4[4] |

| Boiling Point | 277.8°C at 760 mmHg | 3-methoxypyridin-4-amine | 52334-90-4[4] |

| Flash Point | >110 °C (>230 °F) - closed cup | 2-Bromo-3-methoxypyridine | 24100-18-3[2] |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[6]

-

Eye and Face Protection : Wear chemical safety goggles that form a tight seal, or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or protective suit must be worn to prevent skin contact.[6][7]

-

Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator is required.[6]

Handling Procedures

-

Avoid all direct contact with the substance.[5]

-

Do not breathe dust, vapor, or spray.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[8]

-

Use non-sparking tools and take precautionary measures against static discharge.[7]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials, which include strong oxidizing agents, strong acids, and strong bases.[6]

-

For long-term stability, refrigeration may be recommended.[6]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |

Accidental Release Measures

-

Personal Precautions : Evacuate the area. Wear full PPE, including respiratory protection. Remove all ignition sources and ensure adequate ventilation.[8]

-

Environmental Precautions : Prevent the chemical from entering drains, soil, or waterways.[5]

-

Containment and Cleaning : For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container for disposal.[5][10]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common application for bromo-pyridine derivatives in drug discovery. This protocol is generalized from procedures for related compounds and must be optimized for the specific substrates used.[11][12]

Objective: To couple an aryl or heteroaryl group to the pyridine ring via a palladium-catalyzed cross-coupling reaction.

Methodology:

-

Reaction Setup : In a flame-dried Schlenk flask under an inert argon or nitrogen atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[12]

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[12]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).[12]

-

Reaction Conditions : Seal the reaction vessel and heat the mixture to 90-110 °C with vigorous stirring.[11]

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11]

-

Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through celite to remove palladium residues. Wash the filtrate with water and then with brine.[12]

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[13]

Visualized Workflows

The following diagrams provide a clear visual representation of the critical workflows for handling and using this type of chemical.

Caption: General workflow for safe chemical handling and storage.

Caption: Logical workflow for emergency response to chemical exposure.

References

- 1. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴-3-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of 2-Bromo-4-methoxypyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxypyridin-3-amine is a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique arrangement of a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group on a pyridine scaffold makes it a versatile precursor for the synthesis of a diverse array of bioactive molecules. While direct literature on the extensive applications of this specific isomer is emerging, its structural motifs are present in numerous compounds targeting critical biological pathways, particularly in oncology and immunology. This technical guide will explore the potential applications of this compound, drawing upon established synthetic methodologies and the biological activities of closely related analogues.

Core Synthetic Transformations

The chemical versatility of this compound is primarily derived from the reactivity of the bromine and amine functionalities. These groups allow for the construction of more complex molecular architectures through a variety of well-established chemical reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring by coupling with boronic acids or their esters. This is a powerful tool for exploring the structure-activity relationship (SAR) of a lead compound.

-

Buchwald-Hartwig Amination: This transformation allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the 2-position. This is particularly useful for synthesizing compounds that can interact with the hinge region of kinases.

-

Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

Reactions Involving the Amino Group

The amino group at the 3-position can be readily acylated, sulfonated, or used as a nucleophile in various condensation reactions to build upon the pyridine core.

Potential Therapeutic Applications

Based on the biological activities of structurally similar compounds, this compound is a promising starting material for the development of inhibitors of key cellular signaling pathways implicated in cancer and inflammatory diseases.

PI3K/mTOR Dual Inhibitors

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A closely related isomer, 5-bromo-2-methoxypyridin-3-amine, has been successfully utilized in the synthesis of potent PI3K/mTOR dual inhibitors. By analogy, this compound can serve as a key building block for a similar class of compounds.

A plausible synthetic strategy involves the initial sulfonylation of the amino group, followed by a Suzuki-Miyaura coupling to introduce a substituted aromatic or heteroaromatic moiety at the 2-position.

Quantitative Data for Analogous PI3K/mTOR Inhibitors

The following table summarizes the biological activity of representative PI3K/mTOR dual inhibitors synthesized from a positional isomer of this compound. This data provides a benchmark for the potential potency of compounds derived from the title compound.

| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

| Analog 1 | PI3Kα | 0.22 | HCT-116 | 20 |

| mTOR | 23 | MCF-7 | 130 | |

| Analog 2 | PI3Kα | 0.8 | - | - |

| Analog 3 | PI3Kα | 0.2 | HCT-116 | 10 |

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocycles that are considered "purine bioisosteres" and have shown significant promise as kinase inhibitors. The synthesis of this scaffold often involves the condensation of an aminopyrazole with a β-dicarbonyl compound or a similar precursor. This compound can potentially be converted to a corresponding aminopyrazole, which can then be used to construct a library of pyrazolo[1,5-a]pyrimidine derivatives for screening against various kinases.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations of this compound and its derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromopyridine derivative.

Materials:

-

This compound derivative (1.0 eq)

-

Aryl- or heteroarylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add the this compound derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for the Synthesis of a Sulfonamide Derivative

This protocol outlines the formation of a sulfonamide from this compound.

Materials:

-

This compound (1.0 eq)

-

Arylsulfonyl chloride (1.1 eq)

-

Pyridine (solvent)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add the arylsulfonyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the efficient construction of diverse molecular scaffolds through well-established synthetic methodologies. While direct examples of its application in late-stage drug candidates are not yet abundant in the public domain, the strong precedent set by its isomers and related compounds, particularly in the development of kinase inhibitors for oncology, highlights its significant potential. The protocols and data presented in this guide provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold and to unlock its full potential in the discovery of new and effective medicines.

Reactivity of the Bromine Atom in 2-Bromo-4-methoxypyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methoxypyridin-3-amine is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of this compound is largely dictated by the interplay of its three substituents on the pyridine ring: the bromine atom, the methoxy group, and the amine group. The bromine atom at the 2-position is the primary site of reactivity, susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of the ring nitrogen, activates the C2 and C4 positions towards nucleophilic attack. The bromine atom at the C2 position serves as an excellent leaving group in palladium-catalyzed reactions. The electron-donating methoxy group at the C4 position and the amino group at the C3 position can modulate the electronic properties of the ring, influencing reaction rates and yields.

Due to a lack of specific published data on the reactivity of this compound, this guide provides a comprehensive overview based on the well-established reactivity of structurally and electronically analogous 2-bromopyridine derivatives. The experimental protocols and quantitative data presented herein are derived from studies on similar substrates and serve as a robust starting point for the investigation and utilization of this compound in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is highly amenable to the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridines

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine the 2-bromopyridine derivative (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst and, if required, the ligand.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs

| 2-Bromopyridine Analog | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 81 |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 92 |

| 2-Bromopyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85 |

| 2-Bromopyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 73 |

Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines

-

Catalyst Pre-formation: In an oven-dried Schlenk tube or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 eq.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe and stir the mixture at room temperature for 10-15 minutes. Then, add the 2-bromopyridine derivative (1.0 eq.) and the amine (1.2-1.5 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs

| 2-Bromopyridine Analog | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 95 |

| 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 88 |

| 2-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS (1.5) | Toluene | 100 | 92 |

| 2-Bromo-4-methylpyridine | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | t-BuOH | 100 | 85 |

Note: Yields are based on published data for the specified analogous compounds and may vary for this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. While palladium-catalyzed reactions are typically more efficient for C-Br bond functionalization, SNAr can occur with highly activated substrates or strong nucleophiles at elevated temperatures. The presence of the electron-donating methoxy and amino groups in this compound may disfavor this pathway compared to palladium-catalyzed alternatives.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

-

Reaction Setup: To a stirred solution of the 2-bromopyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMSO, NMP), add the amine nucleophile (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq.).

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Representative Conditions for SNAr on Activated Pyridine Systems

| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature (°C) |

| 2-Chloro-5-nitropyridine | Piperidine | K₂CO₃ | DMSO | 120 |

| 2,4-Dichloropyridine | Sodium Methoxide | - | Methanol | 80 |

| 2-Fluoropyridine | Morpholine | Et₃N | NMP | 150 |

Note: This data is for highly activated pyridine systems and serves as a general guideline. The reactivity of this compound in SNAr reactions is expected to be lower.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Caption: General experimental workflow for cross-coupling reactions.

References

solubility profile of 2-Bromo-4-methoxypyridin-3-amine in common solvents

An In-depth Technical Guide on the Solubility Profile of 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of this compound (CAS No. 109613-97-0) in a range of common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document offers a qualitative assessment based on the solubility of structurally similar compounds, including pyridine, aminopyridines, and methoxypyridines. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in their specific solvent systems. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, particularly in the fields of medicinal chemistry and drug discovery, where understanding a compound's solubility is a critical parameter for its application.

Introduction to this compound

This compound is a substituted pyridine derivative. The structure, featuring a pyridine ring with bromo, methoxy, and amine functional groups, suggests a molecule with a moderate degree of polarity. The nitrogen atom in the pyridine ring, the amino group, and the methoxy group can all act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. These characteristics are expected to significantly influence its solubility in various solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit greater solubility in polar solvents compared to nonpolar solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a selection of common laboratory solvents. This profile is an estimation based on the known solubility of related pyridine derivatives and the general principles of chemical interactions.

| Solvent Class | Solvent | Predicted Solubility | Justification |

| Polar Protic | Water | Sparingly Soluble to Soluble | The presence of the amino and methoxy groups, along with the pyridine nitrogen, allows for hydrogen bonding with water. However, the bromo substituent and the aromatic ring may limit high solubility. The basicity of the amine and pyridine nitrogen suggests that solubility will be pH-dependent, increasing in acidic solutions. |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds suggest good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | DMF is another highly polar aprotic solvent capable of dissolving many organic solids. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is a polar aprotic solvent, but generally a weaker solvent than DMSO or DMF for polar organic solids. | |

| Acetone | Moderately Soluble | Acetone is a polar aprotic solvent that should be able to dissolve the compound, although perhaps to a lesser extent than more polar solvents. | |

| Ethyl Acetate | Sparingly to Moderately Soluble | Ethyl acetate has intermediate polarity and may show some ability to dissolve the compound. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the pyridine ring, but the overall polarity mismatch suggests low solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. | |

| Dichloromethane (DCM) | Moderately Soluble | Dichloromethane is a weakly polar solvent that can often dissolve a range of organic compounds. |

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, it is crucial for researchers to experimentally determine the solubility of this compound for their specific applications. The following are detailed methodologies for key experiments.

Gravimetric Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Filtration device (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)

-

Pre-weighed collection vials

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial. It is critical to ensure that no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, accurately weigh the collection vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used with smaller sample volumes.

Materials:

-

Same as the gravimetric method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution and Filtration: Follow steps 1-4 of the Gravimetric Method.

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

-

HPLC Analysis: Analyze the diluted filtrate and the standard solutions by HPLC.

-

Quantification: Create a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted filtrate.

-

Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.

Mandatory Visualizations

Since no specific signaling pathways for this compound are documented in the literature, a logical workflow for determining its solubility is presented below. This diagram outlines the key steps for a researcher to follow.

Caption: Workflow for Experimental Solubility Determination.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acid derivatives.[2] This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-methoxypyridin-3-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-4-methoxypyridin-2-amine scaffold is a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential biological activity. The presence of the methoxy and amine groups on the pyridine ring can significantly influence the electronic properties and biological activity of the coupled products.[3]

Reaction Principle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

-

Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.[4][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar bromopyridines. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields | Reference |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent | [3] |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good | [3] |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent | [3] |

| PdCl₂(dppf) (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent | [6] |

| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | High | [4] |

Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines

| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 75 | [3] |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [6] |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | 92 (on a similar substrate) | [6] |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [7] |

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 91 | [7] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroarylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)[8]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[8]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[8]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6][8]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[8]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can then be purified by flash column chromatography.[5]

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methoxypyridin-3-amine, a versatile building block in drug discovery. The presence of the amino and methoxy groups on the pyridine ring, as well as the position of the bromine atom, presents unique considerations for reaction optimization.